5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-phenyl-2-(3,4,5-trimethoxyphenyl)-
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Overview
Description
“5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-phenyl-2-(3,4,5-trimethoxyphenyl)-” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their ring(s)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-phenyl-2-(3,4,5-trimethoxyphenyl)-” typically involves multi-step organic reactions. The starting materials often include aromatic amines and other heterocyclic precursors. The reaction conditions may involve:
Temperature: Moderate to high temperatures to facilitate the formation of the heterocyclic ring.
Catalysts: Acid or base catalysts to promote the cyclization reactions.
Solvents: Organic solvents such as dichloromethane or ethanol to dissolve the reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers study these derivatives to develop new therapeutic agents.
Medicine
The compound and its derivatives could be explored for their potential as pharmaceutical agents. Their ability to interact with biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound might be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of “5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-phenyl-2-(3,4,5-trimethoxyphenyl)-” would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar chemical properties.
Triazine Derivatives: Compounds with the triazine ring are also comparable in terms of reactivity and applications.
Uniqueness
What sets “5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-phenyl-2-(3,4,5-trimethoxyphenyl)-” apart is its specific substitution pattern, which can impart unique chemical and biological properties
Properties
CAS No. |
116758-70-4 |
---|---|
Molecular Formula |
C19H16N4O5S |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
6-phenyl-2-(3,4,5-trimethoxyphenyl)-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7-dione |
InChI |
InChI=1S/C19H16N4O5S/c1-26-13-9-11(10-14(27-2)15(13)28-3)16-21-23-18(29-16)20-17(24)22(19(23)25)12-7-5-4-6-8-12/h4-10H,1-3H3 |
InChI Key |
XFBKALIENATZLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=NC(=O)N(C3=O)C4=CC=CC=C4)S2 |
Origin of Product |
United States |
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